2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a fused heterocyclic core with a methyl group at position 5 and a 3-aminopyrrolidine substituent at position 2. Triazolopyrimidinones are prominent in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C10H14N6O |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C10H14N6O/c1-6-4-8(17)16-9(12-6)13-10(14-16)15-3-2-7(11)5-15/h4,7H,2-3,5,11H2,1H3,(H,12,13,14) |
InChI Key |
JIZTWSJNXIVHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCC(C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Key Reaction Steps
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Cyclization of Aminotriazole Precursors :
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A common approach involves cyclizing 5-amino-1H-1,2,4-triazoles with carbonyl-containing precursors (e.g., aldehydes or β-keto esters) under acidic or basic conditions. For example, a one-pot three-component synthesis of triazolo[4,3-a]pyrimidines combines 5-amino-1-phenyl-1H-1,2,4-triazole, aldehydes, and ethyl acetoacetate in ethanol with APTS as a catalyst .
-
Reflux conditions (e.g., ethanol, 24 hours) are often used, with product isolation via filtration and recrystallization .
-
-
Introduction of Substituents :
-
The 5-methyl group may arise from alkylation or alkyne cyclization during the ring-forming step.
-
The 3-aminopyrrolidinyl moiety likely involves nucleophilic substitution or coupling reactions (e.g., SNAr) at the triazole ring’s activated positions.
-
Industrial-Scale Methods
Continuous flow reactors are employed to enhance reaction efficiency and yield for large-scale production.
Key Reaction Conditions
Nucleophilic Substitution:
-
The triazole ring serves as a reactive site for substitutions. For example, 7-chloro intermediates can undergo nucleophilic aromatic substitution with amines to yield analogues .
Reduction/Oxidation:
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Chlorine-substituted intermediates may undergo reduction (e.g., using H2/Pd-C) to generate free amino groups .
Alkylation/Amination:
-
The pyrrolidine ring ’s amino group (3-position) can participate in alkylation or acylation reactions, depending on reaction conditions.
Comparison with Structural Analogues
Biological Activity and Mechanism
While not directly detailing chemical reactions, the compound’s biological relevance as a cyclin-dependent kinase (CDK) inhibitor is critical. Its ability to bind ATP-binding sites of kinases (via hydrogen bonding and hydrophobic interactions) underscores the importance of its structural features, such as the aminopyrrolidinyl group and methyl substituent, in modulating reactivity and binding affinity.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the design of efficient light-emitting materials for organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound is compared to structurally related triazolopyrimidinones, focusing on substituent variations, synthetic pathways, electrochemical behavior, and biological or industrial applications. Key analogs include:
Substituent Variations and Structural Analogues
Key Observations :
Key Observations :
Key Observations :
- Electroactive substituents (e.g., chloromethyl in S1-TP) enhance redox activity, critical for prodrug activation .
- Alkyl/aryl chains (e.g., pentyl in ) improve corrosion inhibition by forming protective hydrophobic layers .
Structure-Activity Relationships (SAR)
- Amino Groups: 2-Amino derivatives (e.g., ) show strong corrosion inhibition due to adsorption via lone electron pairs on nitrogen .
- Halogenated Substituents : Chlorine or trifluoromethyl groups (e.g., S1-TP, ) enhance electrophilicity and target binding .
- Heterocyclic Amines: 3-Aminopyrrolidine in the target compound may improve pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to morpholine/piperidine analogs .
Biological Activity
The compound 2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a unique triazolo-pyrimidine scaffold which is significant for its biological interactions.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, including those related to inflammation and cancer.
- Receptor Binding : Docking studies have suggested that it may bind to receptors involved in neurotransmission and cell signaling processes.
Biological Activity Overview
The following table summarizes the key biological activities associated with the compound:
Case Studies
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Anticancer Activity
- A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM, suggesting potent anticancer properties.
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Anti-inflammatory Effects
- In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. This suggests its potential as a therapeutic agent for inflammatory diseases.
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Neuroprotective Study
- The neuroprotective effects were assessed using SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound significantly reduced cell death and increased antioxidant enzyme activity, supporting its role in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

